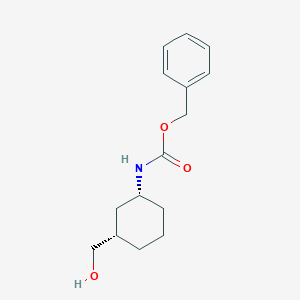![molecular formula C9H13NO B8050025 4-(Hydroxymethyl)bicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B8050025.png)
4-(Hydroxymethyl)bicyclo[2.2.1]heptane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxymethyl)bicyclo[2.2.1]heptane-1-carbonitrile is a bicyclic compound with the molecular formula C₉H₁₃NO. This compound features a bicyclo[2.2.1]heptane core, which is a common structural motif in various natural products and synthetic compounds. The presence of a hydroxymethyl group and a nitrile group attached to the bicyclic structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)bicyclo[2.2.1]heptane-1-carbonitrile can be achieved through several methods. One common approach involves the formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This method allows for the enantioselective synthesis of bicyclo[2.2.1]heptane derivatives from simple starting materials under mild conditions . The reaction typically involves the use of chiral tertiary amines as catalysts, which facilitate the formation of the bicyclic structure with high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The scalability of the reaction conditions and the availability of starting materials are crucial factors in the industrial production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)bicyclo[2.2.1]heptane-1-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids, while the nitrile group can be reduced to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxymethyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) can reduce the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, where nucleophiles such as halides or alkoxides can replace the hydroxyl group.
Major Products Formed
Oxidation: Formation of 4-(Formyl)bicyclo[2.2.1]heptane-1-carbonitrile or 4-(Carboxyl)bicyclo[2.2.1]heptane-1-carbonitrile.
Reduction: Formation of 4-(Hydroxymethyl)bicyclo[2.2.1]heptane-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Hydroxymethyl)bicyclo[2.2.1]heptane-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)bicyclo[2.2.1]heptane-1-carbonitrile depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, participating in various transformations through its functional groups. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
4-(Hydroxymethyl)bicyclo[2.2.1]heptane-1-carbonitrile can be compared with other bicyclic compounds such as camphor, sordarins, and α-santalol These compounds share the bicyclo[221]heptane core but differ in their functional groups and biological activities The presence of the hydroxymethyl and nitrile groups in 4-(Hydroxymethyl)bicyclo[22
List of Similar Compounds
- Camphor
- Sordarins
- α-Santalol
- β-Santalol
Properties
IUPAC Name |
4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-6-8-1-3-9(5-8,7-11)4-2-8/h11H,1-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSDCVUCXPYSPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)CO)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(3-(3',6'-Dihydroxy-3-oxo-3h-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thioureido)butanoic acid](/img/structure/B8049957.png)
![(1R)-7-hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15,17,19-heptaen-14-one](/img/structure/B8049960.png)
![(1Z)-1-[(2-methoxyphenyl)hydrazinylidene]naphthalen-2-one](/img/structure/B8049974.png)

![3,3-Difluoro-7-oxa-1-azaspiro[3.5]nonane hydrochloride](/img/structure/B8049982.png)
![(4-Aminobicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B8049999.png)
![Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B8050007.png)
![Benzyl (4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B8050008.png)
![Tert-butyl ((5-(hydroxymethyl)bicyclo[3.2.2]nonan-1-yl)methyl)carbamate](/img/structure/B8050017.png)
![Tert-butyl (5-(aminomethyl)bicyclo[3.2.2]nonan-1-yl)carbamate](/img/structure/B8050018.png)
![Tert-butyl ((5-(aminomethyl)bicyclo[3.2.2]nonan-1-yl)methyl)carbamate](/img/structure/B8050022.png)
![5-(Hydroxymethyl)bicyclo[3.2.2]nonane-1-carbonitrile](/img/structure/B8050030.png)
![5-Fluorobicyclo[3.2.2]nonan-1-amine hydrochloride](/img/structure/B8050036.png)
![Bicyclo[3.2.2]nonan-1-ylmethanamine hydrochloride](/img/structure/B8050040.png)
